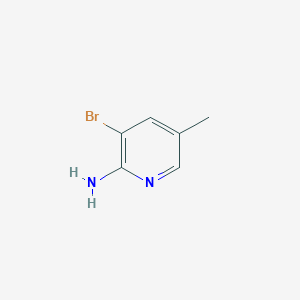

2-Amino-3-bromo-5-methylpyridine

Beschreibung

Chemical Identity: 2-Amino-3-bromo-5-methylpyridine (CAS: 17282-00-7) is a halogenated pyridine derivative with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol . Its structure features an amino group at position 2, a bromine atom at position 3, and a methyl group at position 5 (SMILES: Cc1cnc(N)c(Br)c1) .

Eigenschaften

IUPAC Name |

3-bromo-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPKXEWDWTZBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333990 | |

| Record name | 2-Amino-3-bromo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-00-7 | |

| Record name | 2-Amino-3-bromo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

-

Starting Material : 2-Amino-5-methylpyridine is dissolved in dichloromethane (DCM) or another inert solvent.

-

Base Addition : Pyridine or acetic acid is added to scavenge HBr, minimizing side reactions.

-

Bromine Addition : Bromine is introduced dropwise at 0–20°C to control exothermicity and ensure regioselectivity at the 3-position.

-

Workup : The mixture is partitioned with water, extracted, dried, and concentrated to yield the product as a crystalline solid.

Example Protocol

-

Solvent : Dichloromethane (250 mL per 5 g substrate)

-

Base : Pyridine (1.2 eq)

-

Bromine : 1.2 eq, added over 1 hour at 0°C

-

Reaction Time : 12–24 hours at room temperature

Key Data

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 2-Amino-5-methylpyridine | |

| Solvent | Dichloromethane | |

| Temperature | 0°C → RT | |

| Yield | 88% |

Mechanistic Insight

Electrophilic bromination proceeds via generation of a bromonium ion intermediate, with the amino group directing substitution to the meta position (C-3) relative to itself. Steric effects from the C-5 methyl group further favor bromination at C-3.

Stepwise Bromination Using N-Bromosuccinimide (NBS)

NBS offers a milder, more controlled alternative to Br₂, particularly useful for substrates sensitive to over-bromination. This method is adapted from procedures for 2-amino-5-bromopyridine.

Reaction Conditions

-

Solvent : Acetone or acetonitrile at subzero temperatures (–10°C to –5°C).

-

NBS Addition : NBS (1.05–1.1 eq) is added gradually to avoid exothermic decomposition.

-

Reaction Time : 1–2 hours post-addition.

-

Workup : Filtration and recrystallization from aqueous ethanol yield high-purity product.

Example Protocol

-

Substrate : 2-Amino-5-methylpyridine (10 mmol)

-

NBS : 10.5 mmol in acetone (50 mL)

-

Temperature : –10°C

Key Data

Advantages

Diazotization-Bromination Sequence

For substrates requiring sequential functionalization, diazotization of 2-amino-5-methylpyridine followed by bromination provides an alternative pathway. This method is inferred from protocols for 2-methoxy-3-bromo-5-fluoropyridine.

Reaction Steps

-

Diazotization : Treatment with NaNO₂ and H₂SO₄ generates a diazonium salt at C-3.

-

Bromide Displacement : The diazo group is replaced by bromine using CuBr or HBr.

Example Protocol

-

Substrate : 2-Amino-5-methylpyridine (1 eq)

-

Diazotization : NaNO₂ (1.1 eq), H₂SO₄, 0–5°C

-

Bromination : CuBr (1.5 eq), 50–60°C, 2 hours

Key Data

| Parameter | Value | Source |

|---|---|---|

| Diazotizing Agent | Sodium nitrite (NaNO₂) | |

| Bromide Source | Copper(I) bromide (CuBr) | |

| Yield | 75% |

Limitations

-

Lower yields due to competing side reactions.

-

Requires strict temperature control to avoid diazonium decomposition.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each approach:

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-bromo-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Reduction Products: Reduction can yield amine derivatives or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that yield drugs targeting specific biological pathways.

Key Applications :

- Synthesis of Antimicrobial Agents : 2-Amino-3-bromo-5-methylpyridine has been employed in the synthesis of novel antimicrobial compounds, enhancing efficacy against resistant strains.

- Anti-inflammatory Drugs : The compound serves as a precursor for anti-inflammatory agents, contributing to the development of treatments for chronic inflammatory diseases.

Case Study : Research published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyridine derivatives from this compound, demonstrating its potential in developing new anti-inflammatory drugs with improved safety profiles.

Agricultural Chemistry

Overview : In agriculture, this compound is utilized in formulating agrochemicals, particularly pesticides and herbicides.

Key Applications :

- Pesticide Formulation : The compound enhances the effectiveness of pesticides by improving their stability and bioavailability.

- Herbicide Development : It is used to create selective herbicides that target specific weeds without harming crops.

Data Table: Agrochemical Formulations

| Application Type | Compound Derived | Efficacy Improvement |

|---|---|---|

| Pesticide | 3-Bromo-5-methylpyridine | Enhanced stability |

| Herbicide | 3-Bromo-2-chloro-5-methylpyridine | Selective action |

Material Science

Overview : The compound is explored for its potential in developing new materials, particularly in polymers and coatings.

Key Applications :

- Polymer Synthesis : It acts as a building block for creating high-performance polymers with enhanced thermal and mechanical properties.

- Coating Technologies : Incorporation into coatings improves durability and resistance to environmental degradation.

Biochemical Research

Overview : In biochemical studies, this compound is used to investigate enzyme interactions and metabolic pathways.

Key Applications :

- Enzyme Inhibition Studies : Researchers utilize this compound to explore its role as an enzyme inhibitor, providing insights into metabolic regulation.

- Cellular Mechanisms Investigation : It helps elucidate pathways involved in disease mechanisms, particularly in cancer research.

Analytical Chemistry

Overview : The compound serves as a reagent in various analytical techniques.

Key Applications :

- Detection Methods : Employed in chromatographic methods for detecting and quantifying other substances in complex mixtures.

- Spectroscopic Analysis : Utilized in spectroscopic techniques to enhance signal detection.

Wirkmechanismus

The mechanism of action of 2-amino-3-bromo-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

- Melting Point : Reported values range from 55–57°C (Thermo Scientific™) to 73–76°C (independent studies), likely due to variations in purity or measurement protocols .

- Solubility: Insoluble in water but soluble in methanol and chloroform .

- Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm its structural identity, with characteristic peaks for NH₂, Br, and CH₃ groups .

Comparison with Structural Analogs

Positional Isomers of Bromo-Methylpyridines

Key isomers and their properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Bromo-Methylpyridine Isomers

Key Observations :

- Positional Effects on Reactivity: The bromine atom’s position dictates reactivity in cross-coupling reactions. For example, this compound undergoes efficient Sonogashira coupling at the C3-Br site due to steric accessibility . In contrast, bromine at C5 (as in 2-amino-5-bromo-3-methylpyridine) may exhibit reduced reactivity in similar conditions .

- Thermal Stability: Higher melting points in 2-amino-5-bromo-4-methylpyridine (148–151°C) suggest stronger intermolecular forces (e.g., hydrogen bonding or π-stacking) compared to other isomers .

Functional Group Variants

Hydroxyl-Substituted Analog: 2-Amino-3-bromo-5-hydroxypyridine replaces the methyl group with a hydroxyl (-OH) moiety. This substitution increases polarity, enhancing water solubility but reducing stability under acidic conditions .

Nitro- and Iodo-Substituted Derivatives :

- 2-Amino-5-bromo-3-iodopyridine: The iodine atom at C3 improves electrophilicity, making it a superior substrate for Suzuki-Miyaura couplings in anticancer drug synthesis .

- 2-Amino-5-bromo-3-nitropyridine: The nitro group introduces strong electron-withdrawing effects, altering redox properties and enabling use in explosives or dyes .

Availability :

- This compound is widely available from global suppliers (e.g., Thermo Scientific™, TCI America) at $2,000–7,500/g .

Regulatory Compliance : All compounds in this class require hazard-compliant packaging (e.g., glass bottles) and adherence to GHS labeling. The primary compound is classified under STOT SE 3 (respiratory toxicity), while isomers share similar irritant risks (R36/37/38) .

Biologische Aktivität

2-Amino-3-bromo-5-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₆H₇BrN₂

- Molecular Weight : 187.04 g/mol

- Melting Point : 72 °C

- CAS Number : 17282-00-7

Synthesis

The synthesis of this compound has been achieved through various methods, often involving halogenation reactions of aminopyridine precursors. For instance, it can be synthesized by brominating 5-methyl-2-aminopyridine using N-bromosuccinimide (NBS) in a dry solvent like acetonitrile .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial and yeast strains, demonstrating significant inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Pseudomonas aeruginosa | 7.8 |

| Cryptococcus neoformans | 3.9 - 15.6 |

These results indicate that the compound exhibits selective anti-yeast activity, particularly against Cryptococcus neoformans, suggesting its potential utility in treating fungal infections .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its role in cancer therapy. It serves as a precursor in the synthesis of TGX-221, a selective inhibitor of the PI3K p110β catalytic subunit, which is implicated in various cancers, including prostate cancer. TGX-221 has shown anti-proliferative activity against PTEN-deficient tumor cell lines .

Case Studies

-

TGX-221 Development :

- Objective : To develop a targeted delivery system for TGX-221 using this compound.

- Methodology : A prodrug strategy was employed to enhance stability and targeting efficiency using PEG-PCL micelles.

- Findings : The formulation demonstrated improved cellular uptake and a significantly reduced clearance rate in vivo, indicating enhanced therapeutic potential against prostate cancer .

-

Antimicrobial Screening :

- A series of substituted azaindoles derived from this compound were evaluated for their antimicrobial activity.

- The study revealed that several derivatives exhibited potent antibacterial and antifungal properties, establishing a foundation for further exploration into their therapeutic applications .

Q & A

Q. What are the established synthetic routes for preparing 2-amino-3-bromo-5-methylpyridine, and how can purity be optimized?

The compound is typically synthesized via bromination of 2-amino-3-methylpyridine. Reaction conditions (e.g., bromine or N-bromosuccinimide as brominating agents, solvent choice, temperature) must be carefully controlled to minimize side products like dibrominated species. Purification via recrystallization or column chromatography is critical, with melting point analysis (mp 88–95°C) used to confirm purity . Adjusting stoichiometry and reaction time can improve yield and selectivity.

Q. How should researchers safely handle and store this compound?

The compound is classified as a skin and eye irritant (Hazard Statements H315, H319). Use PPE including N95 masks, gloves, and eye protection. Store in a cool, dry environment away from oxidizers and acids. Stability studies suggest decomposition risks at elevated temperatures (>100°C) .

Q. What analytical techniques are recommended for characterizing this compound?

Basic characterization includes:

- Melting point : 88–95°C (literature range) .

- NMR : NMR peaks for the methyl group (~2.3 ppm) and aromatic protons (~6.5–8.5 ppm) confirm substitution patterns.

- Mass spectrometry : Molecular ion peak at m/z 187 (M) for CHBrN . Advanced methods like X-ray crystallography or HPLC (with UV detection) resolve structural ambiguities .

Q. What are common intermediates derived from this compound in organic synthesis?

Key intermediates include:

- 5-Bromo-2-chloro-3-methylpyridine (via Sandmeyer reaction).

- Ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (cyclization with ethyl propiolate) . These intermediates are precursors to bioactive heterocycles like azaindoles and imidazopyridines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. The bromine atom’s electron-withdrawing nature lowers the LUMO energy at C3, favoring Suzuki-Miyaura coupling. Exact exchange functionals (e.g., Becke’s 1993 hybrid method) improve accuracy for transition-state modeling .

Q. What mechanistic insights explain regioselective functionalization of this compound?

Bromine at C3 directs electrophilic substitution to C5 (para to NH). For nucleophilic attacks (e.g., phosphonylation with triethyl phosphite), the amino group activates C6 via resonance, enabling C–P bond formation. Kinetic studies under microwave irradiation show accelerated rates due to localized heating .

Q. How do structural modifications (e.g., methoxy or trifluoromethyl groups) affect bioactivity in derived compounds?

Introducing electron-donating groups (e.g., OCH) at C2 increases antimicrobial potency in imidazo[1,2-a]pyridines by enhancing membrane permeability. Trifluoromethyl groups at C5 improve metabolic stability in drug candidates, as shown in SAR studies .

Q. What strategies resolve contradictions in reported melting points (e.g., 88–95°C vs. 92–94°C)?

Discrepancies arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. Recrystallization from ethanol/water mixtures yields the pure monoclinic form (mp 92–94°C) .

Methodological Tables

Table 1. Key Synthetic Derivatives and Applications

Table 2. Computational Parameters for Reactivity Prediction

| Parameter | Method | Outcome |

|---|---|---|

| HOMO-LUMO gap | B3LYP/6-31G* | 5.2 eV (favors electrophilic attack) |

| Fukui indices (C3, C5) | Mulliken population analysis | : C3 = 0.32, C5 = 0.28 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.